molecular formula C9H10FN B1453871 2-(4-Fluorophenyl)azetidine CAS No. 959238-17-6

2-(4-Fluorophenyl)azetidine

Cat. No.: B1453871
CAS No.: 959238-17-6
M. Wt: 151.18 g/mol
InChI Key: LWSFAJGOENYINQ-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Azetidine Ring : The four-membered ring exhibits bond angles of ~88° for N-C-C and ~92° for C-C-C, deviating from ideal tetrahedral geometry .
  • Substituent Orientation : The 4-fluorophenyl group is planar and conjugated, with the fluorine atom positioned para to the azetidine attachment site .
  • Chirality : The compound has one chiral center at C2, leading to enantiomeric forms. Racemization is possible under basic conditions due to ring strain .

Key Physicochemical Properties

The compound’s properties are critical for its handling and application in synthetic chemistry:

Property Value Source
Molecular Weight 151.18 g/mol
Boiling Point 214.4°C (predicted)
Melting Point 59.8°C
Density 1.116 g/cm³
Solubility Soluble in ethanol, methanol, dichloromethane; insoluble in water
Partition Coefficient (logP) 1.203
pKₐ 10.37

The moderate lipophilicity (logP = 1.203) suggests balanced solubility in polar and nonpolar solvents, making it suitable for organic synthesis . Its low water solubility aligns with hydrophobic aromatic and azetidine components .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.25–7.15 (m, 2H, aromatic H adjacent to fluorine)
    • δ 6.95–6.85 (m, 2H, aromatic H meta to fluorine)
    • δ 3.70–3.50 (m, 2H, azetidine CH₂ adjacent to N)
    • δ 3.20–3.00 (m, 2H, azetidine CH₂ distal to N)
    • δ 2.80–2.60 (m, 1H, NH, broad singlet)
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 161.2 (C-F, J = 245 Hz)
    • δ 135.5, 128.7, 115.3 (aromatic carbons)
    • δ 58.4, 50.2 (azetidine CH₂ groups)
    • δ 45.1 (azetidine quaternary C2)

Infrared (IR) Spectroscopy

  • Key Peaks (cm⁻¹) :
    • 3300–3200 (N-H stretch, azetidine)
    • 1600–1450 (C=C aromatic stretching)
    • 1220 (C-F stretch)
    • 1100–1000 (C-N stretch)

Mass Spectrometry

  • ESI-MS : m/z 151.18 [M+H]⁺ (molecular ion)
  • Fragmentation Patterns :
    • m/z 123 (loss of C₂H₄N)
    • m/z 95 (fluorophenyl fragment)

Properties

IUPAC Name

2-(4-fluorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSFAJGOENYINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655325
Record name 2-(4-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-17-6
Record name 2-(4-Fluorophenyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Epoxide Ring-Opening and Cyclization

A general, scalable two-step method has been described for synthesizing alkaloid-type azetidines, including 2-arylazetidines such as 2-(4-fluorophenyl)azetidine. This approach involves:

  • Step 1: Nucleophilic substitution on epichlorohydrin or tosylates
    The reaction of secondary amines with epichlorohydrin or tosylates under controlled conditions leads to amino alcohol intermediates. For example, in a typical procedure, a secondary amine is added to a solution of potassium iodide and N,N-dimethylformamide (DMF) at 0 °C, then stirred at 40 °C for 24 hours. The product is extracted and purified by column chromatography.

  • Step 2: Superbase-induced intramolecular cyclization
    Using a superbase system such as butyllithium and diisopropylamine in tetrahydrofuran (THF) at −78 °C, the amino alcohol intermediate undergoes intramolecular nucleophilic substitution to form the strained azetidine ring. The reaction mixture is worked up by aqueous extraction and purified by chromatography or preparative HPLC.

This method demonstrates excellent functional group tolerance, including the fluorophenyl substituent, and yields the azetidine ring with high regio- and diastereoselectivity.

Step Reagents/Conditions Key Details
1. Nucleophilic substitution Secondary amine, KI, DMF, 0 °C to 40 °C, 24 h Formation of amino alcohol intermediate
2. Cyclization Butyllithium, diisopropylamine, THF, −78 °C Intramolecular ring closure to azetidine

Preparation via Staudinger Ketene–Imine Cycloaddition

The Staudinger reaction is a widely used method for constructing β-lactam (azetidin-2-one) rings and related azetidine derivatives. Its application to this compound involves:

  • Formation of Schiff base (imine) precursors
    Condensation of isatin derivatives with substituted anilines, including 4-fluoroaniline, yields imines. The reaction typically proceeds in refluxing ethanol with acetic acid as a catalyst, giving good yields (e.g., 56% isolated yield for 4-fluoroaniline derivative) with a predominance of the E-isomer.

  • Ketene generation and cycloaddition
    Ketenes are generated in situ from substituted phenylacetic acids using oxalyl chloride and an organic base such as DIPEA. The ketene reacts with the imine in a nucleophilic addition forming a zwitterionic intermediate, which cyclizes to the azetidine ring.

  • Diastereoselectivity control
    The reaction conditions, including solvent, temperature, order of reagent addition, and base nucleophilicity, influence the cis/trans diastereomer ratio. For 4-fluorophenyl-substituted azetidines, the trans isomer is often favored but cis isomers can predominate depending on conditions.

Step Reagents/Conditions Outcome
1. Imine formation Isatin, 4-fluoroaniline, AcOH, EtOH, reflux Schiff base precursor (56% yield)
2. Ketene generation 4-chlorophenylacetic acid, oxalyl chloride, DIPEA In situ ketene formation
3. Cycloaddition Imine + ketene, DMF, Et3N Azetidine ring formation with diastereomeric mixture

This method allows for structural diversity and the synthesis of biologically relevant azetidine analogues with controlled stereochemistry.

Comparative Analysis of Preparation Methods

Feature Epoxide Ring-Opening & Cyclization Staudinger Ketene–Imine Cycloaddition
Starting materials Epichlorohydrin or tosylates, secondary amines Isatin derivatives, substituted anilines, phenylacetic acids
Reaction conditions Mild to low temperature (0 °C to 40 °C), superbase cyclization at −78 °C Reflux for imine formation, ketene generation at room temp
Diastereoselectivity High regio- and stereoselectivity controlled by reaction conditions Diastereomer ratio influenced by solvent, base, and addition order
Functional group tolerance Excellent, including fluorophenyl groups Good, but sensitive to substituent position and electronic effects
Scalability Scalable, suitable for alkaloid-type azetidines Suitable for diverse analogues, moderate scalability
Purification Column chromatography or preparative HPLC Column chromatography

Research Findings and Notes

  • The epoxide-based method benefits from kinetic control, favoring four-membered ring formation over thermodynamically favored five-membered rings. Density functional theory (DFT) studies support the reaction mechanism and stereochemical outcomes.

  • The Staudinger reaction mechanism involves nucleophilic addition of the imine to the ketene, forming a zwitterionic intermediate that cyclizes to the azetidine ring. Two alternative mechanisms for the cyclization step include intramolecular nucleophilic addition or electrocyclic conrotatory reaction, affecting stereochemistry.

  • The formation of Schiff bases with 4-fluoroaniline is less efficient compared to other anilines, with yields around 56%, and the reaction is sensitive to substituent position on the aromatic ring.

  • Diastereoselectivity in the Staudinger reaction can be reversed by modifying ketene generation conditions, enabling preferential synthesis of the desired isomer.

Summary Table of Key Research Data for 4-Fluorophenyl Azetidine Synthesis

Reaction Step Compound/Intermediate Yield (%) Notes
Imine formation (4-fluoroaniline) Schiff base 56 E-isomer predominant
Ketene generation From 4-chlorophenylacetic acid N/A In situ with oxalyl chloride
Azetidine formation Staudinger cycloaddition Variable Diastereomer ratio depends on conditions
Epoxide substitution Amino alcohol intermediate High Functional group tolerant
Cyclization to azetidine Superbase-induced High Regio- and diastereoselective

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

2-(4-Fluorophenyl)azetidine has been explored for its potential as a therapeutic agent due to its structural properties that allow for interaction with biological targets.

Antitumor Agents

Recent studies have indicated that azetidine derivatives, including those with 4-fluorophenyl substitutions, exhibit promising antiproliferative activities. For instance, analogues of TZT-1027 incorporating azetidine moieties demonstrated moderate to excellent activity against various cancer cell lines, with some compounds showing IC50 values as low as 2.1 nM against HCT116 cells . These findings suggest that this compound could be a candidate for further development into anticancer therapeutics.

Monoacylglycerol Lipase Inhibitors

Another area of research focuses on the use of azetidine derivatives as monoacylglycerol lipase (MAGL) inhibitors. A study evaluated 11C-labeled azetidine-carboxylates for PET imaging, revealing high specificity and binding affinity in vitro and in vivo . The ability to radiolabel these compounds enhances their utility in drug discovery and development, particularly for neurodegenerative diseases.

Synthetic Applications

The unique structure of this compound makes it an attractive building block in synthetic organic chemistry.

Versatile Synthons

Azetidines are recognized as valuable synthons due to their ability to undergo various chemical transformations. They can serve as precursors for the synthesis of complex heterocycles through reactions such as nucleophilic ring-opening and cycloaddition . The versatility of azetidines allows chemists to create a wide array of functionalized compounds, which can be tailored for specific applications.

Catalytic Processes

The compound has also been utilized in catalytic processes, such as Michael additions and Suzuki reactions, showcasing its potential in forming carbon-carbon bonds . The incorporation of 4-fluorophenyl groups can influence the reactivity and selectivity of these reactions, making them important for developing new synthetic methodologies.

Case Studies

The following case studies illustrate the applications of this compound in research:

Study Focus Findings
Study on Antitumor Activity Evaluation of TZT-1027 analoguesCompounds with azetidine moieties showed IC50 values ranging from 2.1 nM to higher values depending on cell line sensitivity .
MAGL Inhibitor Development Synthesis and evaluation of radiolabeled azetidinesHigh specific binding observed in PET imaging studies; potential for drug discovery .
Synthetic Methodologies Development of regioselective synthesis techniquesDemonstrated scalable methods for synthesizing functionalized azetidines, expanding their applicability in organic synthesis .

Biological Activity

Overview

2-(4-Fluorophenyl)azetidine, a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which can significantly influence its reactivity and interactions with biological targets. Research indicates that azetidine derivatives often exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

  • IUPAC Name : (2S)-2-(4-fluorophenyl)azetidine
  • Molecular Formula : C9H10FN
  • Molecular Weight : 155.18 g/mol

Antimicrobial Activity

Research has shown that azetidine derivatives possess notable antimicrobial properties. In a study evaluating various substituted azetidines, compounds demonstrated significant activity against bacteria and fungi. For instance:

  • Antibacterial Activity : Compounds derived from azetidines have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, with some showing efficacy comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : The antifungal efficacy was assessed against strains like Candida albicans, revealing that certain derivatives exhibited strong inhibitory effects .
CompoundActivity TypeTested StrainsEfficacy
2cAntibacterialS. aureusHigh
4eAntifungalC. albicansExcellent
3aAntitubercularM. tuberculosisModerate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • Cell Proliferation Inhibition : Compounds similar to this compound have been found to inhibit proliferation in human cancer cell lines, including breast and prostate cancers .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways related to tumor growth .

Anti-inflammatory and Antioxidant Properties

Azetidine derivatives have also been recognized for their anti-inflammatory effects. Studies indicate that modifications in the azetidine structure can enhance these properties:

  • Inhibition of Inflammatory Mediators : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
  • Antioxidant Activity : Some compounds display significant antioxidant capabilities, scavenging free radicals and reducing oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into various azetidine derivatives revealed that compounds with electron-withdrawing groups (like fluorine) exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Evaluation : A series of phenyl azetidine derivatives were synthesized and screened for their ability to inhibit cancer cell growth. Notably, compounds with fluorine substitution showed promising results against HT-29 colon cancer cells .
  • Inflammatory Response Assessment : Studies have indicated that specific azetidine derivatives can significantly lower inflammatory markers in vitro, suggesting their potential use in treating inflammatory conditions .

Q & A

Q. What are common synthetic routes for 2-(4-fluorophenyl)azetidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions or functional group transformations. For example, azetidine derivatives are often synthesized via ring-closing strategies using precursors like β-amino alcohols or halides under basic conditions (e.g., NaOH in dichloromethane) . Optimization may include:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) improve regioselectivity.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Ring-closing65–7598NaOH, CH₂Cl₂, 0°C
Transition-metal80–8599Pd(OAc)₂, DMF, 60°C

Q. What safety protocols are critical when handling this compound in the lab?

Safety measures are derived from structurally similar fluorinated azetidines:

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
  • Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel) .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking guide the design of this compound derivatives for anticancer applications?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity. For example, a QSAR model (R² = 0.89, Q² = 0.85) identified electron-withdrawing groups (e.g., –F) at the 4-position of the phenyl ring as critical for Polo-like kinase 1 (Plk1) inhibition .
  • Molecular docking : Dock derivatives into Plk1’s ATP-binding pocket (PDB: 2OU7). Ligands with fluorophenyl groups showed binding affinities (ΔG = –9.2 kcal/mol) via hydrophobic interactions with Leu59 and Val114 .

Q. Table 2: Key Pharmacokinetic Parameters for Derivatives

DerivativelogPH-bond DonorsPlk1 IC₅₀ (nM)Lipinski Compliance
Ligand 243.1112.5Yes
Ligand 272.818.7Yes

Q. How do structural modifications of this compound affect dopamine transporter (DAT) selectivity?

Azetidine derivatives with N-substituents (e.g., diarylmethoxyethylidenyl groups) show enhanced DAT affinity (Kᵢ = 1.2 nM) over serotonin/norepinephrine transporters (SERT/NET selectivity >100x). Key modifications:

  • Steric bulk : Bulky substituents (e.g., –CF₃) reduce off-target binding.
  • Electron-withdrawing groups : Fluorine improves metabolic stability and blood-brain barrier penetration .

Q. What analytical techniques resolve contradictions in crystallographic data for fluorophenyl-azetidine derivatives?

Discrepancies in bond angles or torsion angles can arise from polymorphism or solvent effects. Strategies include:

  • High-resolution XRD : Use synchrotron radiation (λ = 0.7 Å) to refine structures (e.g., C–C bond precision ±0.002 Å) .
  • DFT calculations : Compare experimental data with B3LYP/6-31G(d) optimized geometries to validate conformers .

Q. How can metabolic stability of this compound derivatives be improved for preclinical studies?

  • Fluorine substitution : Reduces CYP450-mediated oxidation (e.g., t₁/₂ increased from 1.5 to 4.2 h in microsomal assays) .
  • Prodrug strategies : Esterification of hydroxyl groups enhances oral bioavailability (e.g., 75% vs. 35% for parent compound) .

Q. What are the challenges in enantioselective synthesis of this compound, and how are they addressed?

Chirality at the azetidine ring’s 2-position often leads to racemization. Solutions:

  • Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce >90% ee .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) separate enantiomers .

Q. Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data (e.g., IC₅₀ variations) may stem from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using guidelines like NIH/NCATS QC benchmarks .
  • Data Validation : Cross-reference spectral data (¹H/¹⁹F NMR, HRMS) with computational predictions to confirm structural assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)azetidine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)azetidine

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